5,6-Dimethylpiperidine-2-carboxylic acid
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Overview
Description
5,6-Dimethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 2,5-dimethylpyridine followed by carboxylation . The reaction conditions often require the use of catalysts such as palladium on carbon and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5,6-Dimethylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): Another piperidine derivative with similar structural features but different functional groups.
Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties.
Uniqueness
5,6-Dimethylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5,6-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)9-6(5)2/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
PPMABERJXVCMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1C)C(=O)O |
Origin of Product |
United States |
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